Neryl 2-methylbutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

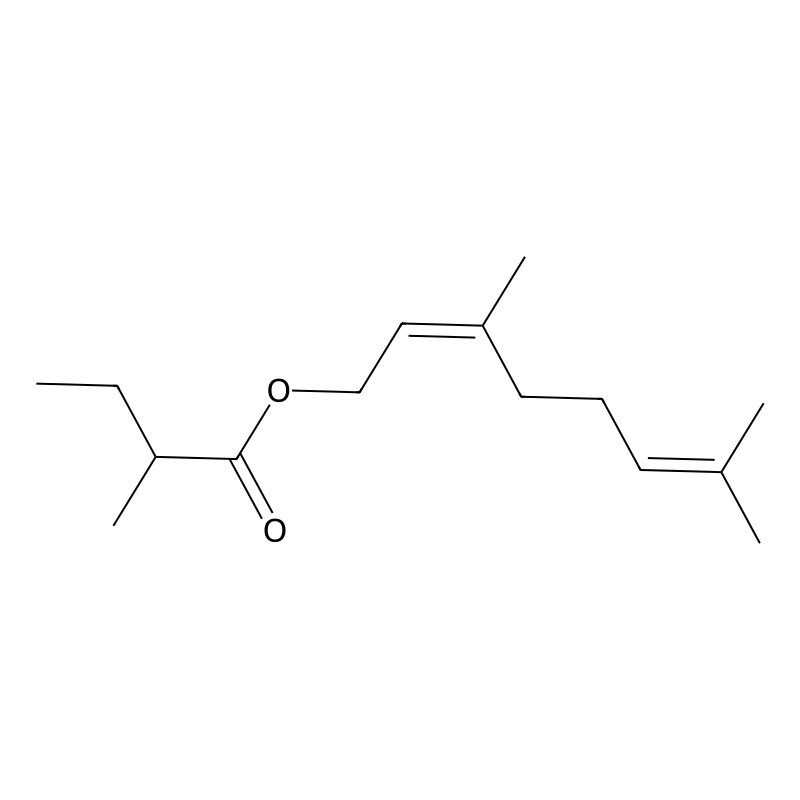

Neryl 2-methylbutyrate is an ester compound with the molecular formula and a molecular weight of approximately 238.37 g/mol. It is characterized by a fruity aroma, often described as green and sweet, making it valuable in the flavor and fragrance industries. This compound is a derivative of neryl alcohol and 2-methylbutyric acid, and it is commonly used to impart desirable scents and flavors in various consumer products, including perfumes, cosmetics, and food flavorings .

- Hydrolysis: In the presence of water and an acid or base catalyst, neryl 2-methylbutyrate can undergo hydrolysis to yield neryl alcohol and 2-methylbutyric acid.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, leading to the formation of new esters. For instance, reacting neryl 2-methylbutyrate with methanol can produce methyl neryl butyrate.

- Reduction: Neryl 2-methylbutyrate can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride .

Neryl 2-methylbutyrate exhibits notable biological activities. It has been identified as an aggregation pheromone for certain insect species, such as Frankliniella occidentalis, commonly known as the western flower thrips. This compound attracts female thrips at specific concentrations, indicating its potential role in pest management strategies . Additionally, its pleasant aroma contributes to its use in aromatherapy and as a potential natural insect repellent.

The synthesis of neryl 2-methylbutyrate typically involves esterification reactions. Common methods include:

- Direct Esterification: This method involves reacting neryl alcohol with 2-methylbutyric acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Enzymatic Synthesis: Using lipases as biocatalysts can facilitate the synthesis of neryl 2-methylbutyrate under mild conditions, offering a more environmentally friendly approach compared to traditional chemical methods .

- Transesterification: This process can also be employed by reacting a suitable neryl ester with 2-methylbutanol.

Neryl 2-methylbutyrate finds applications across various industries:

- Flavoring Agent: It is used in food products to provide fruity flavors.

- Fragrance Component: The compound is incorporated into perfumes and cosmetics for its appealing scent.

- Pest Management: Its role as an insect attractant makes it useful in agricultural practices for monitoring and controlling pest populations .

Research has shown that neryl 2-methylbutyrate interacts with olfactory receptors in insects, particularly in attracting specific species. Studies indicate that this compound can influence insect behavior significantly, which could be harnessed for developing eco-friendly pest control methods. The interactions are often studied using olfactometers to assess attraction levels at varying concentrations .

Neryl 2-methylbutyrate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Neryl Butyrate | Lacks one carbon compared to neryl 2-methylbutyrate | |

| Geranyl Butyrate | Contains a geranyl moiety instead of neryl | |

| Linalool Butyrate | Shorter carbon chain; different aroma profile | |

| Citronellyl Butyrate | Similar structure but derived from citronellol |

Neryl 2-methylbutyrate's distinctive fruity scent sets it apart from these similar compounds, making it particularly valuable in flavoring applications.

Gas Chromatography-Mass Spectrometry Profiling

Gas chromatography-mass spectrometry represents the primary analytical technique for the identification and quantification of neryl 2-methylbutyrate in complex matrices. The compound exhibits characteristic retention behavior across different stationary phases, enabling reliable identification through retention index comparison [1] [2].

Retention Index Characteristics

Neryl 2-methylbutyrate demonstrates distinct retention patterns dependent on column polarity. On non-polar stationary phases such as RTX-1, SPB-1, and DB-5 columns, retention indices range from 1554 to 1584 [1] [3]. The compound shows increased retention on polar stationary phases, with values reaching 1807 to 1857 on Carbowax 20M and RTX-Wax columns respectively [1] [3]. These differential retention behaviors provide definitive identification criteria across diverse analytical conditions.

Mass Spectrometric Fragmentation

The electron ionization mass spectrum of neryl 2-methylbutyrate exhibits a molecular ion peak at m/z 238, corresponding to its molecular weight of 238.37 daltons [4] [5]. Characteristic fragmentation patterns include alpha-cleavage adjacent to the ester carbonyl group, resulting in significant fragment ions at m/z 85 (2-methylbutanoyl cation) and m/z 153 (neryl cation) [6] [7]. Secondary fragmentation produces diagnostic ions at m/z 69 (isopentenyl cation) and m/z 41 (allyl cation), which are characteristic of monoterpene alcohol derivatives [6] [8].

Analytical Performance Parameters

| Column Type | Retention Index Range | Optimal Temperature Program | Detection Limit |

|---|---|---|---|

| RTX-1 (non-polar) | 1554-1561 | 60°C to 230°C at 2°C/min | 0.1-1.0 ng |

| DB-5 (non-polar) | 1584 | 50°C to 250°C at 5°C/min | 0.1-1.0 ng |

| RTX-Wax (polar) | 1857 | 60°C to 230°C at 2°C/min | 0.1-1.0 ng |

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for neryl 2-methylbutyrate through both proton and carbon-13 methodologies. The technique enables determination of stereochemical configuration and conformational preferences in solution state [9] [10].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum of neryl 2-methylbutyrate exhibits characteristic chemical shifts reflecting its ester and terpene structural components [10] [11]. The ester carbonyl carbon resonates in the range of 175-180 parts per million, consistent with aliphatic ester functionality [10]. Olefinic carbons from the neryl portion appear between 115-140 parts per million, with the quaternary carbon at approximately 132 parts per million and the terminal methylene carbon at 124 parts per million [9] [10].

The ester linkage carbon (-OCH2-) exhibits chemical shifts between 60-65 parts per million, while the methyl carbon alpha to the carbonyl appears at 40-50 parts per million [10] [11]. Aliphatic methyl carbons on the terpene chain resonate between 15-25 parts per million, providing distinctive fingerprint signals for structural confirmation [9] [10].

Proton Nuclear Magnetic Resonance Spectral Features

Proton nuclear magnetic resonance analysis reveals characteristic coupling patterns and chemical shift distributions [12] [13]. The ester methylene protons (-OCH2-) appear as a triplet between 4.5-4.7 parts per million due to coupling with adjacent methylene protons [12]. Olefinic protons exhibit chemical shifts in the range of 5.0-5.4 parts per million, appearing as complex multiplets due to long-range coupling interactions [12] [13].

Methyl protons attached to the carbonyl carbon resonate as a doublet between 1.1-1.3 parts per million, while aliphatic methyl groups appear as singlets between 1.6-1.8 parts per million [12] [13]. Methylene protons throughout the molecule contribute to complex multiplet patterns between 2.0-2.5 parts per million [12] [13].

Two-Dimensional Nuclear Magnetic Resonance Applications

Advanced two-dimensional nuclear magnetic resonance techniques, including homonuclear correlation spectroscopy and heteronuclear single quantum coherence, enable complete structural assignment and stereochemical determination [14] [15]. These methodologies facilitate unambiguous identification of connectivity patterns and spatial relationships within the molecular framework [14].

Fourier-Transform Infrared Spectral Fingerprinting

Fourier-transform infrared spectroscopy provides rapid identification capabilities through characteristic vibrational fingerprints of functional groups present in neryl 2-methylbutyrate [16] [17]. The technique offers non-destructive analysis with minimal sample preparation requirements [18] [19].

Carbonyl Absorption Characteristics

The most prominent infrared absorption feature occurs at 1735-1750 wavenumbers, corresponding to the ester carbonyl stretching vibration [17] [20]. This absorption exhibits strong intensity and sharp peak morphology, providing definitive identification of the ester functional group [18] [17]. The specific frequency position within this range indicates aliphatic ester character without aromatic conjugation effects [17] [20].

Alkene Vibrational Signatures

Carbon-carbon double bond stretching vibrations appear between 1620-1680 wavenumbers with medium to weak intensity [17] [20]. These absorptions reflect the conjugated diene system present in the neryl moiety [19]. Complementary olefinic carbon-hydrogen stretching occurs between 3000-3100 wavenumbers with medium intensity [17] [20].

Out-of-plane bending vibrations of olefinic carbon-hydrogen bonds provide additional fingerprint information between 680-900 wavenumbers [17] [19]. These absorptions exhibit strong intensity and enable differentiation between cis and trans isomeric forms [19].

Aliphatic Carbon-Hydrogen Absorptions

Saturated carbon-hydrogen stretching vibrations dominate the region between 2850-3000 wavenumbers with strong intensity [17] [20]. These absorptions encompass both methyl and methylene stretching modes from the alkyl portions of the molecule [18] [17]. Corresponding bending vibrations appear at 1370-1390 wavenumbers for methyl groups and 1450-1470 wavenumbers for methylene groups [17] [20].

Ester Linkage Vibrations

The carbon-oxygen-carbon stretching vibration of the ester linkage produces strong absorption between 1160-1210 wavenumbers [17] [20]. This absorption provides confirmatory evidence for ester functionality and enables quantitative analysis through Beer-Lambert law applications [18] [21].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Diagnostic Value |

|---|---|---|---|

| C=O stretch (ester) | 1735-1750 | Strong | Primary identification |

| C=C stretch | 1620-1680 | Medium-Weak | Structural confirmation |

| C-H stretch (alkyl) | 2850-3000 | Strong | Quantitative analysis |

| C-O-C stretch | 1160-1210 | Strong | Ester verification |

High-Performance Liquid Chromatography Purity Assessment

High-performance liquid chromatography serves as the definitive analytical method for purity determination and quantitative analysis of neryl 2-methylbutyrate [22] [23]. The technique provides superior resolution capabilities for separation from structurally related impurities and degradation products [24] [25].

Chromatographic Separation Optimization

Optimal separation performance requires reversed-phase chromatography utilizing C18 stationary phases with particle sizes of 5 micrometers [26] [27]. Column dimensions of 4.6 × 250 millimeters provide adequate theoretical plate numbers exceeding 2000 per column [26] [25]. Mobile phase compositions employing acetonitrile-water gradients from 70:30 to 90:10 ratios achieve baseline resolution of neryl 2-methylbutyrate from common impurities [26] [27].

Detection and Quantification Parameters

Ultraviolet detection at 254 nanometers wavelength provides optimal sensitivity for ester chromophores [24] [23]. Typical retention times range from 8-15 minutes under standard gradient conditions, enabling efficient analysis throughput [26] [27]. Detection limits achieve sub-microgram sensitivity with linear dynamic ranges spanning three orders of magnitude [24] [23].

Purity Assessment Methodology

Purity determination employs area percentage calculations from integrated peak areas at 254 nanometer detection [23]. Pharmaceutical grade specifications require minimum purity levels of 95% by area percentage [23]. Related substance analysis identifies and quantifies impurities including unreacted starting materials, regioisomers, and oxidation products [26] [27].

Method Validation Parameters

| Parameter | Specification | Acceptance Criteria |

|---|---|---|

| Precision (RSD) | ≤2.0% | Intra-day and inter-day |

| Accuracy | 98-102% | Recovery studies |

| Linearity | r² ≥0.999 | Calibration curve |

| Detection Limit | ≤0.1 μg/mL | Signal-to-noise ratio 3:1 |

| Quantitation Limit | ≤0.3 μg/mL | Signal-to-noise ratio 10:1 |

System Suitability Requirements

System suitability testing ensures analytical method performance through evaluation of resolution, tailing factor, and theoretical plate number parameters [24] [28]. Resolution between critical peak pairs must exceed 1.5 for baseline separation [26] [25]. Peak tailing factors require values below 2.0 to ensure accurate integration [24] [23]. Theoretical plate numbers must exceed 2000 per column to demonstrate adequate separation efficiency [26] [25].